![molecular formula C13H16ClNO3 B11758662 methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is an organic compound with a complex structure that includes a chloromethyl group attached to a phenyl ring, an acetamido group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Chloromethyl Group: The chloromethyl group can be introduced to the phenyl ring through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the acetamido group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or alcohols.
Oxidation: Products include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the acetamido group or the phenyl ring.
Hydrolysis: The corresponding carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The acetamido group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-3-[4-(bromomethyl)phenyl]-2-acetamidopropanoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl (2R)-3-[4-(hydroxymethyl)phenyl]-2-acetamidopropanoate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl (2R)-3-[4-(methyl)phenyl]-2-acetamidopropanoate: Lacks the halogenated group, having a simple methyl group instead.
Uniqueness
Methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the chloromethyl group with the acetamido and ester functionalities makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H16ClNO3 |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m1/s1 |
Clave InChI |
NWDGYSLQYQDYLK-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=C(C=C1)CCl)C(=O)OC |
SMILES canónico |
CC(=O)NC(CC1=CC=C(C=C1)CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

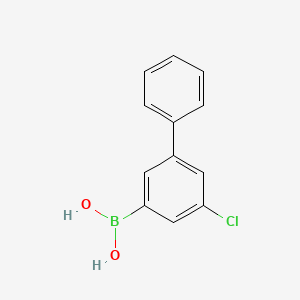
![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)

![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
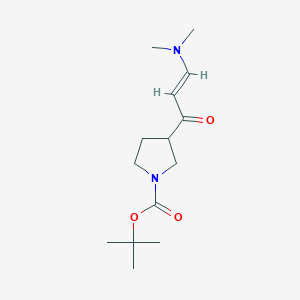
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
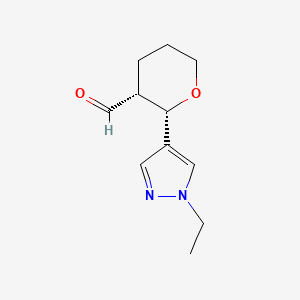
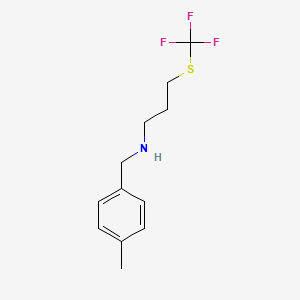
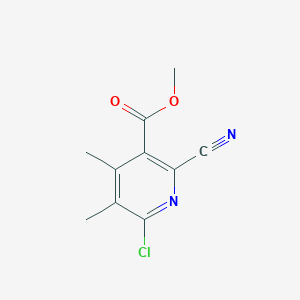
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
